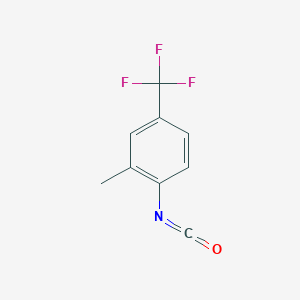
Benzene, 1-isocyanato-2-methyl-4-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isocyanato-2-methyl-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H6F3NO It is characterized by the presence of an isocyanate group (-N=C=O) attached to a benzene ring substituted with a methyl group and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Isocyanato-2-methyl-4-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 2-methyl-4-(trifluoromethyl)aniline with phosgene (COCl2) under controlled conditions. The reaction proceeds via the formation of a carbamoyl chloride intermediate, which subsequently decomposes to yield the desired isocyanate compound .
Industrial Production Methods: In industrial settings, the production of 1-isocyanato-2-methyl-4-(trifluoromethyl)benzene typically involves large-scale phosgenation processes. These processes require stringent safety measures due to the hazardous nature of phosgene. Alternative methods, such as the use of oxalyl chloride as a safer phosgene substitute, are also explored to mitigate risks .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Isocyanato-2-methyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Hydrolysis: Reacts with water to produce the corresponding amine and carbon dioxide.
Substitution: Participates in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Common Reagents and Conditions:
Alcohols and Amines: Used in nucleophilic addition reactions to form urethanes and ureas.
Water: Used in hydrolysis reactions to produce amines and carbon dioxide.
Electrophiles: Used in substitution reactions to introduce various functional groups onto the benzene ring.
Major Products Formed:
Urethanes: Formed from reactions with alcohols.
Ureas: Formed from reactions with amines.
Substituted Benzenes: Formed from electrophilic aromatic substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-Isocyanato-2-methyl-4-(trifluoromethyl)benzene finds applications in various scientific research fields, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives
Wirkmechanismus
The mechanism of action of 1-isocyanato-2-methyl-4-(trifluoromethyl)benzene primarily involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, allowing it to react readily with nucleophilic species such as alcohols, amines, and water. This reactivity is exploited in various chemical transformations, including the formation of urethanes and ureas .
Vergleich Mit ähnlichen Verbindungen
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
Comparison: 1-Isocyanato-2-methyl-4-(trifluoromethyl)benzene is unique due to the presence of both a methyl group and a trifluoromethyl group on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, influencing its reactivity and applications.
Eigenschaften
Molekularformel |
C9H6F3NO |
|---|---|
Molekulargewicht |
201.14 g/mol |
IUPAC-Name |
1-isocyanato-2-methyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H6F3NO/c1-6-4-7(9(10,11)12)2-3-8(6)13-5-14/h2-4H,1H3 |
InChI-Schlüssel |
AJVYETTUPCFOKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Oxolan-2-yl)methyl]pyrrolidine](/img/structure/B13522848.png)

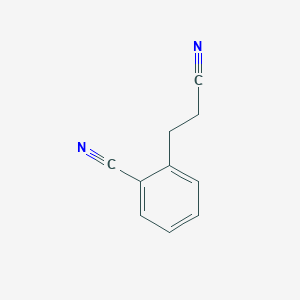
aminehydrochloride](/img/structure/B13522865.png)
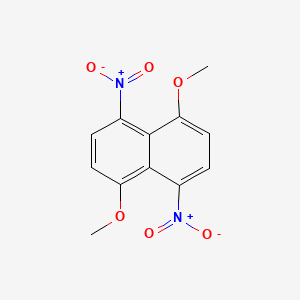


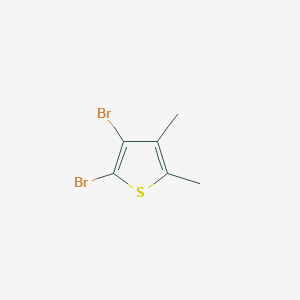
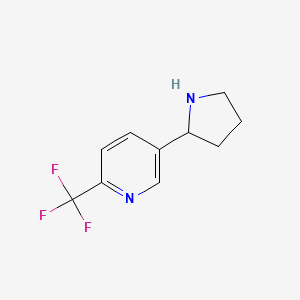
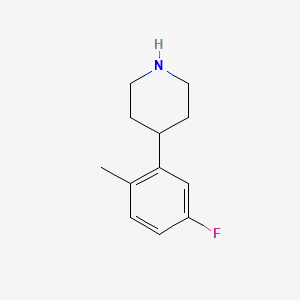
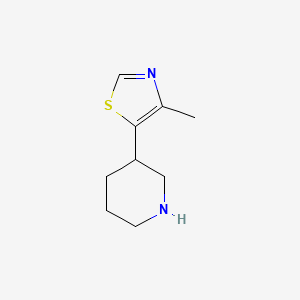
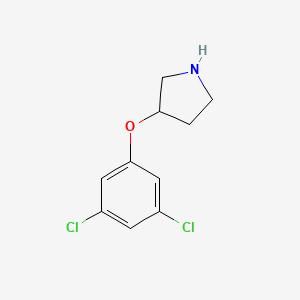
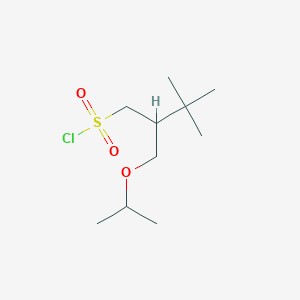
![[3-(Cbz-amino)propanoyl]-L-proline](/img/structure/B13522913.png)
